molecular formula C16H16Cl2N2O2S B2372569 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide CAS No. 1421457-20-6

2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide

Cat. No.: B2372569
CAS No.: 1421457-20-6
M. Wt: 371.28
InChI Key: NPCWAEUSDOWMMP-UHFFFAOYSA-N
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Description

2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the 3,5-Dichlorophenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl compound with the morpholine ring.

    Attachment of the Thiophen-2-ylmethyl Group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts and conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a suitable carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
  • 2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)pyrrolidine-4-carboxamide

Uniqueness

2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide is unique due to the presence of the morpholine ring, which can impart different pharmacokinetic and pharmacodynamic properties compared to its piperidine or pyrrolidine analogs. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-N-(thiophen-2-ylmethyl)morpholine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2S/c17-12-6-11(7-13(18)8-12)15-10-20(3-4-22-15)16(21)19-9-14-2-1-5-23-14/h1-2,5-8,15H,3-4,9-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCWAEUSDOWMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCC2=CC=CS2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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